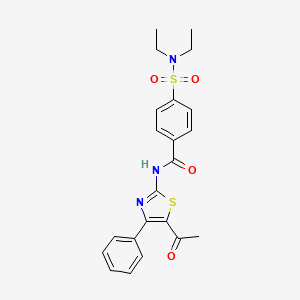
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide, also known as APDB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. APDB belongs to the family of thiazole derivatives and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide have demonstrated significant anticancer activity. A study by Ravinaik et al. (2021) synthesized and evaluated a series of substituted benzamides for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Many of these compounds showed moderate to excellent anticancer activities, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
Thiazole derivatives, similar in structure to the compound , have been explored for their antimicrobial potential. Bikobo et al. (2017) synthesized a series of thiazole derivatives that showed potent antimicrobial activity against various bacterial and fungal strains, with some molecules more effective than reference drugs (Bikobo et al., 2017). Another study by Narayana et al. (2004) focused on synthesizing thiazole benzamides with antifungal properties, indicating potential applications in combating fungal infections (Narayana et al., 2004).
Adenosine Receptor Selectivity
Inamdar et al. (2013) explored a series of benzamide and furamide analogues linked to thiazole for their potential as adenosine receptor ligands. Their study found that these compounds had high affinity for adenosine receptors, with some showing moderate selectivity for A2A adenosine receptors. This suggests potential applications in targeting adenosine receptor-mediated pathways (Inamdar et al., 2013).
Other Potential Applications
- Sych et al. (2019) synthesized derivatives of sulfonyl-substituted heterocyclic systems showing sensitivity to both Gram-positive and Gram-negative bacteria and exhibiting antifungal activity against Candida albicans (Sych et al., 2019).
- Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives with excellent photophysical properties, indicating potential in imaging and diagnostic applications (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-4-25(5-2)31(28,29)18-13-11-17(12-14-18)21(27)24-22-23-19(20(30-22)15(3)26)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXGYKDTLHWKFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2368961.png)
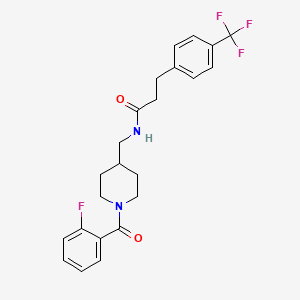
![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2368963.png)

![(Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide](/img/structure/B2368969.png)
![N-[(2-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2368970.png)
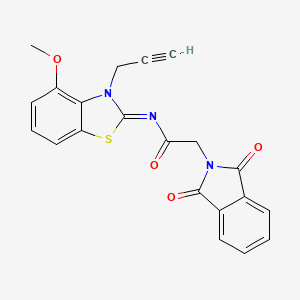
![N-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2368974.png)
![N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368975.png)
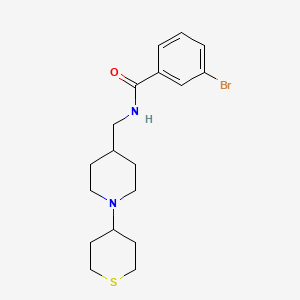
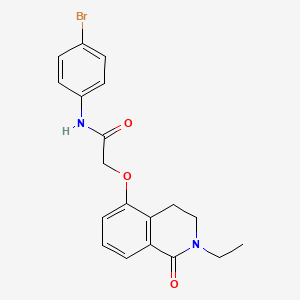
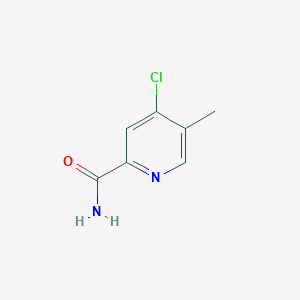
![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2368982.png)